2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound (CAS: 1346687-21-5) is a 1,2,4-triazole derivative featuring a 4-chlorophenyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanylacetohydrazide moiety at position 3 of the triazole ring. It belongs to a class of heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-1-3-12(4-2-11)22-14(10-5-7-18-8-6-10)20-21-15(22)24-9-13(23)19-17/h1-8H,9,17H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPSRVICUUYUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NN)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Uniqueness:
What sets 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide apart from its analogs is its specific structural configuration, particularly the presence of the acetohydrazide group. This provides distinct chemical properties and biological activities, making it a valuable compound for specialized applications.
This compound's synthesis, reactivity, and applications make it a significant topic of study in various scientific disciplines, demonstrating the intricate interplay between its structure and function.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and its structure is characterized by a triazole ring linked to a chlorophenyl group and a pyridine moiety. This structural composition is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of 1,2,4-triazole exhibit cytotoxicity against various cancer cell lines. The compound was tested against:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
The results indicated that these compounds showed selective cytotoxicity, particularly against melanoma cells, suggesting their potential as effective anticancer drugs .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Enzymatic Activity : The triazole moiety has been shown to interact with enzymes involved in cancer progression. For instance, compounds with similar structures have been identified as inhibitors of tyrosinase (AbTYR), which is implicated in tumor growth .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through interactions with cellular receptors and signaling pathways that regulate cell proliferation .
- Antimetastatic Properties : Some derivatives have shown the ability to inhibit cancer cell migration, indicating potential use in preventing metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances solubility and receptor binding |
| Chlorophenyl Group | Increases potency against cancer cells |
| Pyridine Moiety | Contributes to selective cytotoxicity |
| Acetohydrazide Linkage | Modulates interaction with target enzymes |
Case Studies
- Study on Melanoma Cells : A recent investigation into the effects of triazole derivatives on melanoma cells revealed that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to parent compounds. The study concluded that modifications could lead to more effective anticancer agents .
- Comparison with Other Anticancer Drugs : In comparative studies, certain derivatives of 1,2,4-triazoles were found to exhibit higher antiproliferative activity than established chemotherapy agents like imatinib against colon cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans, making it a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its role as a lead compound in cancer therapy .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory treatment. The compound has shown promise in reducing inflammation markers in animal models of arthritis. This effect is attributed to its ability to inhibit pro-inflammatory cytokines, which could lead to the development of new anti-inflammatory drugs .
Agricultural Applications
Fungicidal Properties
In agriculture, the compound's fungicidal properties have been explored. It has been tested against various plant pathogens, showing effectiveness in controlling fungal diseases in crops like wheat and rice. This makes it a potential candidate for developing eco-friendly fungicides .
Pesticidal Activity
Additionally, preliminary studies suggest that this compound may possess insecticidal properties, providing an alternative approach to pest management in agriculture. Its effectiveness against common agricultural pests could lead to reduced reliance on synthetic pesticides, promoting sustainable farming practices .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against Staphylococcus aureus and fungi |
| Anticancer | Induces apoptosis in MCF-7 and HeLa cell lines | |
| Anti-inflammatory | Reduces inflammation markers in arthritis models | |
| Agricultural Sciences | Fungicidal | Effective against fungal diseases in crops |
| Pesticidal | Potential insecticidal properties |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various derivatives of triazole compounds, including 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Results showed a significant reduction in bacterial growth compared to control groups .
- Cancer Cell Apoptosis Research : In a controlled laboratory setting, researchers administered the compound to cancer cell lines and observed a marked increase in apoptotic cells after 24 hours of treatment. This study highlighted the potential for developing new anticancer therapies based on this compound .
- Agricultural Trials : Field trials conducted on wheat crops demonstrated that applying the compound significantly reduced fungal infections compared to untreated plots. This suggests its viability as a natural fungicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Substituents and Physicochemical Properties
Key structural analogs differ in substituents at the triazole ring and hydrazide moiety, influencing solubility, stability, and biological activity.
Anticancer Activity
- Melanoma Selectivity: Hydrazone derivatives with pyridinyl and phenylaminoethyl substituents (e.g., compound 10 in ) show pronounced cytotoxicity against melanoma IGR39 cells (IC50 < 10 µM), outperforming activity in breast (MDA-MB-231) and pancreatic (Panc-1) cancer models .
Antimicrobial Activity
- N-Substituted aryl acetamides (e.g., KA3, KA4 in ) with electron-withdrawing groups (e.g., -NO2, -Cl) exhibit MIC values of 12.5–25 µg/mL against E. coli and S. aureus, comparable to standard antibiotics .
Antioxidant Activity
- Arylmethyleneamino derivatives () demonstrate radical scavenging activity (IC50: 18–35 µM), surpassing BHA (IC50: 45 µM). Electron-donating groups (e.g., -OCH3) enhance activity .
Structural Insights and SAR
- Pyridinyl vs. Phenyl Substituents : Pyridin-4-yl at position 5 enhances π-π stacking with biological targets, improving anticancer activity compared to phenyl analogs .
- Hydrazide Modifications : Arylidene hydrazones (e.g., benzylidene, indole-based) increase lipophilicity and membrane permeability, critical for blood-brain barrier penetration in anticonvulsant analogs .
- Chlorophenyl Influence : The 4-chlorophenyl group at position 4 augments electron-withdrawing effects, stabilizing the triazole ring and enhancing binding to enzyme active sites (e.g., cytochrome P450 in antifungal activity) .
Degradation and Stability Considerations
- Morpholinium salts of related triazoles (e.g., 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) degrade under acidic conditions to form acetic acid derivatives, necessitating formulation adjustments for clinical use .
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and what key reagents are involved?
The synthesis typically involves a multi-step protocol starting with the formation of a triazole core. Key steps include:
- S-alkylation : Reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides (e.g., chloroacetohydrazide derivatives) in alkaline methanol/water mixtures .
- Condensation : Introducing substituents like the 4-chlorophenyl group via nucleophilic substitution or coupling reactions under reflux conditions with solvents such as ethanol or DMF .
- Purification : Chromatography (e.g., silica gel) or recrystallization is used to isolate the final product. Critical reagents include NaOH for deprotonation and alkyl halides for sulfanyl group incorporation .
Advanced: How can reaction conditions be optimized to improve yield during S-alkylation?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, improving reaction rates .
- Catalyst use : Alkaline conditions (NaOH) facilitate deprotonation of the triazole thiol, increasing reactivity toward alkyl halides .
- Temperature control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of alkyl halides).
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely termination to maximize yield .
Basic: What spectroscopic and crystallographic methods confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and confirms substituent connectivity .
- X-ray crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly for the triazole ring and sulfanyl group .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if unreacted) validate functional groups .
Advanced: How to address discrepancies between computational and experimental conformational data?
- Refinement protocols : Use SHELXL to adjust thermal parameters and occupancy rates in crystallographic models, especially for flexible moieties like the acetohydrazide chain .
- Molecular dynamics (MD) simulations : Compare MD-predicted conformers with X-ray data to identify steric or electronic mismatches .
- Hybrid approaches : Combine docking studies (e.g., AutoDock Vina) with mutational analysis to validate hydrogen-bonding interactions observed in crystallography .
Basic: What in vitro assays evaluate this compound’s biological activity?
- Platelet aggregation assays : Measure inhibition of arachidonic acid (AA)- or ADP-induced aggregation using turbidimetric methods (see IC₅₀ values in Table 1 of ) .
- Enzyme inhibition : Kinase or protease inhibition is tested via fluorescence-based assays (e.g., FRET) .
- Receptor binding : Radioligand displacement assays quantify affinity for targets like G-protein-coupled receptors .
Advanced: How do substituent modifications influence bioactivity, and how are these effects validated?
- Pyridinyl modifications : Replacing pyridin-4-yl with pyridin-2-yl alters hydrogen-bonding patterns, assessed via SAR studies and IC₅₀ comparisons .
- Chlorophenyl substitution : Fluorine or methoxy groups at the 4-position enhance lipophilicity, validated via logP measurements and membrane permeability assays .
- Validation methods : X-ray co-crystallography with target proteins (e.g., cyclooxygenase-2) and ADME-tox profiling (e.g., hepatic microsome stability) confirm mechanistic hypotheses .
Basic: What reactions does the acetohydrazide moiety undergo under standard conditions?
- Nucleophilic acyl substitution : Reacts with carbonyl reagents (e.g., aldehydes) to form hydrazones, typically in ethanol under acidic catalysis .
- Oxidation : The sulfanyl group is oxidized to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA in dichloromethane .
- Condensation : Forms Schiff bases with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in refluxing ethanol .
Advanced: How to resolve contradictions between hydrogen-bond predictions and interaction assays?
- Crystallographic validation : Solve protein-ligand structures using SHELX to identify unanticipated water-mediated bonds or π-stacking interactions .
- Alanine scanning mutagenesis : Replace putative hydrogen-bonding residues (e.g., Ser530 in COX-2) to quantify contribution to binding affinity .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish between hydrogen bonding and hydrophobic effects .
Basic: How does the sulfanyl group affect reactivity and stability?
- Reactivity : The thiol group participates in disulfide exchange reactions, requiring inert atmospheres (N₂) during synthesis to prevent oxidation .
- Stability : Susceptible to photodegradation; store in amber vials at -20°C. Buffered solutions (pH 6–8) mitigate hydrolysis of the acetohydrazide bond .
Advanced: What design considerations are critical for scaling up synthesis?
- Continuous flow reactors : Improve mixing and heat transfer for exothermic S-alkylation steps, reducing batch variability .
- Purification at scale : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or simulated moving bed (SMB) systems .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like purity and particle size .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
